Technical Whitepaper: Chemical Architecture and Reactivity of 2,3,3-Trimethyl-6-phenyl-3H-indole
Technical Whitepaper: Chemical Architecture and Reactivity of 2,3,3-Trimethyl-6-phenyl-3H-indole
Executive Summary
2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6) represents a critical scaffold in the development of functional organic dyes, particularly polymethine cyanines and photochromic spiro-compounds. Distinguished from its parent compound (2,3,3-trimethylindolenine) by the phenyl extension at the C6 position, this molecule offers enhanced π-conjugation, resulting in bathochromic shifts in absorption/emission spectra and increased lipophilicity. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, serving as a foundational resource for researchers in fluorescent probe development and materials science.
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The core structure consists of a 3H-indole (indolenine) heterocycle fused with a phenyl ring at the 6-position. The gem-dimethyl group at C3 disrupts aromaticity in the pyrrole ring, forcing the C2=N bond to retain imine character. This structural feature is the locus of its reactivity, making the C2-methyl group highly acidic upon quaternization.
| Property | Specification |
| IUPAC Name | 2,3,3-Trimethyl-6-phenyl-3H-indole |
| CAS Number | 180003-61-6 |
| Molecular Formula | C₁₇H₁₇N |
| Molecular Weight | 235.33 g/mol |
| Physical State | Solid (typically pale yellow to brown crystalline powder) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOH; Insoluble in water |
| Key Functional Group | Imine (C=N) at position 2; gem-dimethyl at position 3 |
Electronic Effects of C6-Phenyl Substitution
The phenyl substituent at C6 extends the conjugation length of the indole system.
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Bathochromic Shift: Compared to the unsubstituted parent (λ_max ~255 nm), the 6-phenyl derivative exhibits red-shifted absorption bands due to the expanded π-system.
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Fluorescence: The rigid planar structure enhances quantum yield in rigid environments, making it an excellent precursor for deep-red and near-infrared (NIR) fluorophores when further derivatized.
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Lipophilicity: The hydrophobic phenyl group increases the logP value, enhancing membrane permeability for bio-imaging applications.
Synthetic Pathways[2][3][4][5][6]
The most robust route to 2,3,3-trimethyl-6-phenyl-3H-indole is the Fischer Indole Synthesis . This acid-catalyzed rearrangement ensures high regioselectivity when starting from the appropriate hydrazine.
Retrosynthetic Analysis
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Precursors: 3-Biphenylhydrazine (or m-biphenylhydrazine) + 3-Methyl-2-butanone (Isopropyl methyl ketone).
-
Catalyst: Glacial Acetic Acid, ZnCl₂, or H₂SO₄.
-
Mechanism: Hydrazone formation
[3,3]-Sigmatropic rearrangement Ammonia elimination.
Visualization of Synthesis Logic
The following diagram outlines the mechanistic flow from precursors to the final indolenine core.
Figure 1: Mechanistic pathway for the Fischer Indole Synthesis of the target compound.
Reactivity & Functionalization[4][5][7][8]
The utility of 2,3,3-trimethyl-6-phenyl-3H-indole lies in its ability to be activated into an electrophilic species (indolium salt), which then undergoes condensation reactions.
Quaternization (Activation)
The uncharged indole is relatively inert to condensation. Reaction with alkyl halides (e.g., Iodomethane, Iodoethane, Sultones) at the nitrogen center yields the Indolium Salt .
-
Reagent: R-X (e.g., CH₃I, C₂H₅I, 1,3-propanesultone).
-
Outcome: Formation of a quaternary ammonium cation. This dramatically increases the acidity of the C2-methyl protons, enabling deprotonation by weak bases.
Condensation Reactions (Dye Formation)
Once quaternized, the C2-methyl group acts as a nucleophile (as the enamine tautomer) towards electrophilic aldehydes.
-
Cyanine Dyes: Condensation with polymethine linkers (e.g., malonaldehyde dianil) yields Cy3, Cy5, or Cy7 analogs. The 6-phenyl group shifts emission deeper into the red/NIR region.
-
Spiropyrans/Spirooxazines: Condensation with substituted salicylaldehydes yields photochromic spiro-compounds used in optical switches.
Reactivity Flowchart
Figure 2: Divergent synthetic utility starting from the N-alkylation of the indole core.[1][2]
Experimental Protocols
Protocol A: Synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole
This protocol is adapted from standard Fischer Indole methodologies for substituted hydrazines.
Materials:
-
3-Biphenylhydrazine hydrochloride (1.0 eq)
-
3-Methyl-2-butanone (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Setup: Charge a round-bottom flask with 3-biphenylhydrazine hydrochloride and glacial acetic acid (approx. 5 mL per mmol).
-
Addition: Add 3-methyl-2-butanone dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 8:2) for the disappearance of hydrazine.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. Neutralize with saturated Na₂CO₃ or NaOH solution until pH ~9.
-
Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a solid.
Protocol B: Quaternization to 1-Ethyl-2,3,3-trimethyl-6-phenyl-3H-indolium Iodide
Essential step for activating the molecule for dye synthesis.
Materials:
-
2,3,3-Trimethyl-6-phenyl-3H-indole (1.0 eq)[3]
-
Ethyl Iodide (3.0 eq)
-
Acetonitrile or Toluene (Solvent)
Procedure:
-
Dissolution: Dissolve the indole in a minimal amount of acetonitrile in a pressure tube or sealed flask.
-
Alkylation: Add Ethyl Iodide.
-
Heating: Seal the vessel and heat to 80–90°C for 12–24 hours. The solution will often darken, and a precipitate may form.
-
Isolation: Cool to room temperature. Precipitate the salt by adding diethyl ether.
-
Filtration: Filter the solid, wash copiously with ether to remove unreacted starting material, and dry under vacuum.
Applications in Bio-imaging and Therapeutics
The 6-phenyl derivative is specifically sought for its optical properties in biological environments.
-
Red-Shifted Probes: The extended conjugation lowers the HOMO-LUMO gap. When incorporated into cyanine dyes (e.g., Cy5 analogs), the 6-phenyl group can push emission >650 nm, reducing background autofluorescence in tissue imaging.
-
Mitochondrial Targeting: The delocalized positive charge on the indolium derivatives drives accumulation in the mitochondrial matrix (negative membrane potential), making them effective mitochondrial trackers.
-
pH Sensing: The spiro-ring opening/closing mechanism is sensitive to pH. The 6-phenyl group modulates the pKa of this transition, allowing for tuning of the sensitivity range in physiological environments.
References
-
Chemical Synthesis Database. (2025). Synthesis and physical properties of 2,3,3-trimethyl-3H-indole derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). 3H-Indole, 2,3,3-trimethyl- spectral data. NIST Chemistry WebBook.[4] Retrieved from
-
BLD Pharm. (2025). Product Analysis: 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6).[3][5][6][7][8] Retrieved from
-
Royal Society of Chemistry. (2022). Synthesis of spiropyran monomers and application in fluorescent probes. RSC Advances. Retrieved from
-
Arctom Scientific. (2025). Catalog entry for CAS 180003-61-6.[3][5][6][7][8] Retrieved from
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